Cas no 851802-12-5 (1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Methanone, [4,5-dihydro-2-[[(4-nitrophenyl)methyl]thio]-1H-imidazol-1-yl](2-methylphenyl)-
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- Inchi: 1S/C18H17N3O3S/c1-13-4-2-3-5-16(13)17(22)20-11-10-19-18(20)25-12-14-6-8-15(9-7-14)21(23)24/h2-9H,10-12H2,1H3
- InChI Key: SCFXCQRVEFORJI-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC=C([N+]([O-])=O)C=C2)=NCC1)(C1=CC=CC=C1C)=O
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 547.2±60.0 °C(Predicted)
- pka: 1.55±0.60(Predicted)
1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0745-2μmol |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-5μmol |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-10μmol |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-20μmol |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-1mg |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-2mg |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-3mg |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-4mg |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-5mg |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0745-10mg |
1-(2-methylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-12-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Introduction to 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851802-12-5) and Its Emerging Applications in Chemical Biology
The compound 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851802-12-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a benzoyl group at the 1-position and a sulfanyl-substituted phenyl group at the 2-position, is embedded within a dihydroimidazole core. The structural motifs present in this molecule suggest versatile interactions with biological targets, making it a compelling candidate for further exploration.
Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in drug discovery due to their broad spectrum of biological activities. The dihydroimidazole scaffold, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. In the case of 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, the presence of both electron-withdrawing and electron-donating substituents enhances its pharmacophoric properties, enabling selective interactions with biological systems.
One of the most striking features of this compound is its dual functionality. The benzoyl group at the 1-position can engage in hydrogen bonding interactions, while the sulfanyl-substituted phenyl group at the 2-position offers opportunities for hydrophobic and π-stacking interactions. Such structural diversity allows for fine-tuning of binding affinities and selectivity, which are critical parameters in drug design. Moreover, the nitro group on the phenyl ring introduces additional electronic effects that can modulate reactivity and binding properties.
Current research in chemical biology has demonstrated that imidazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural framework of 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole aligns well with these pharmacological profiles. For instance, studies have shown that similar imidazole compounds can inhibit certain kinases by competing with ATP binding sites or modulating enzyme conformation. The presence of a sulfanyl group may further enhance such interactions by forming disulfide bridges or participating in redox signaling pathways.
In vitro studies have begun to unravel the mechanistic aspects of this compound's action. Preliminary data suggest that it may interfere with signaling cascades involving protein kinases, which are often aberrantly activated in cancer cells. The benzoyl moiety could potentially act as an anchor point for binding to specific residues on the kinase domain, while the sulfanyl group could engage in post-translational modifications or redox reactions relevant to cellular homeostasis. These findings underscore the compound's potential as a lead structure for developing novel therapeutic agents.
The nitro group in 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole also warrants attention due to its ability to undergo reduction or oxidation depending on cellular conditions. This redox-active property could be exploited to design prodrugs or compounds that respond dynamically to physiological stimuli. Such responsiveness is highly desirable in modern drug development, as it allows for targeted release or activation of therapeutic effects within specific tissues or disease contexts.
From a synthetic chemistry perspective, this compound exemplifies the growing trend toward designing molecules with complex scaffolds through multi-step organic transformations. The synthesis involves strategic functionalization of the imidazole ring while maintaining regioselectivity to introduce both benzoyl and sulfanyl groups at appropriate positions. Advances in catalytic methods have enabled more efficient and sustainable routes to such complex heterocycles, reducing reliance on hazardous reagents and minimizing waste generation.
The implications of these findings extend beyond academic research into practical applications. Pharmaceutical companies are increasingly interested in heterocyclic compounds due to their proven efficacy and favorable pharmacokinetic profiles. 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole could serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing its biological activity and improving its drug-like properties. Such studies are essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.
In conclusion, 1-(2-methylbenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851802-12-5) represents a promising candidate for further investigation in chemical biology and drug discovery. Its unique structural features—comprising a dihydroimidazole core with benzoyl and sulfanyl substituents—position it as a versatile tool for modulating biological pathways relevant to various diseases. As research continues to uncover new applications for imidazole derivatives, compounds like this one will play an increasingly important role in shaping the future of medicinal chemistry.
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